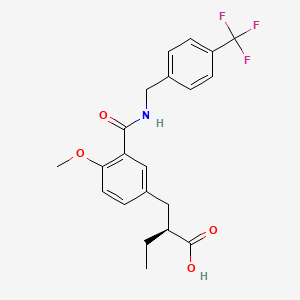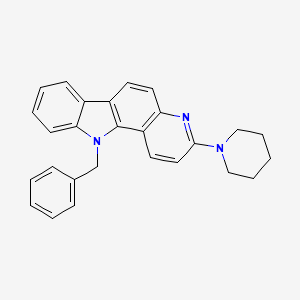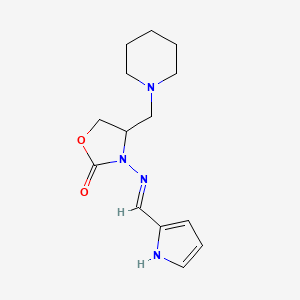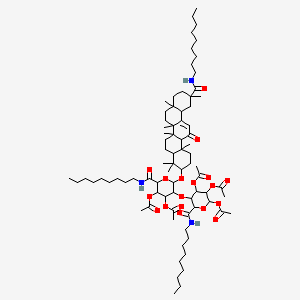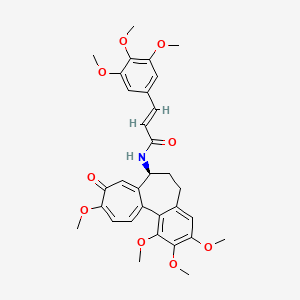
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple methoxy groups and a unique heptalen structure, which may contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the heptalen core and the introduction of methoxy groups. Typical synthetic routes may include:
Formation of the Heptalen Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Methoxy Groups: Methoxylation reactions using reagents such as dimethyl sulfate or methanol in the presence of a base.
Amidation: The final step may involve the formation of the propenamide group through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Oxidative cleavage of methoxy groups or the heptalen core.
Reduction: Reduction of the carbonyl group in the heptalen structure.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy groups or the propenamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-3-(3,4,5-trimethoxyphenyl)-, ®-: The enantiomer of the compound .
Other Methoxy-Substituted Heptalenes: Compounds with similar heptalen cores and methoxy substitutions.
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry and the arrangement of methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
134568-33-5 |
|---|---|
Molecular Formula |
C32H35NO9 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
(E)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C32H35NO9/c1-36-24-12-10-20-21(17-23(24)34)22(11-9-19-16-27(39-4)31(41-6)32(42-7)29(19)20)33-28(35)13-8-18-14-25(37-2)30(40-5)26(15-18)38-3/h8,10,12-17,22H,9,11H2,1-7H3,(H,33,35)/b13-8+/t22-/m0/s1 |
InChI Key |
PPEOGDNAOPHKRF-SYZXBLONSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


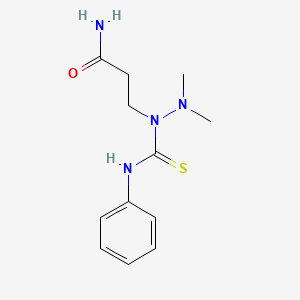
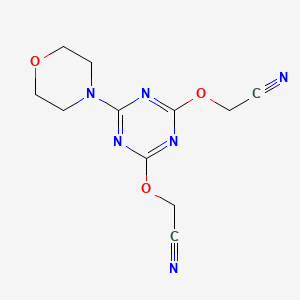
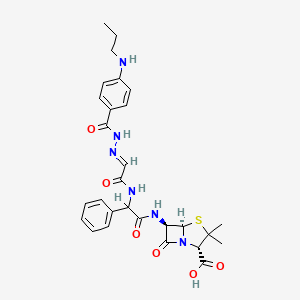
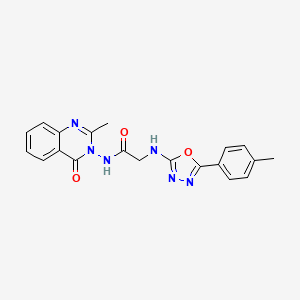
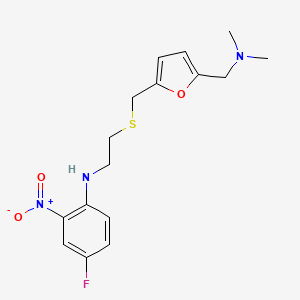
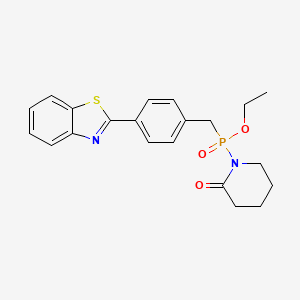

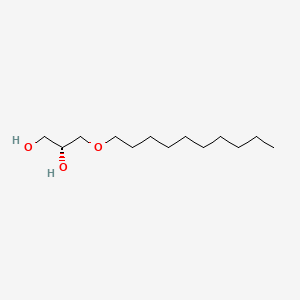
![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
